N-(2-Nitro-4-octylphenyl)acetamide
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Overview
Description
Acetamide, N-(2-nitro-4-octylphenyl)- is an organic compound with the molecular formula C16H24N2O3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-nitro-4-octylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-nitro-4-octylphenyl)- typically involves the nitration of 4-octylaniline followed by acetylation. The nitration process introduces a nitro group at the ortho position relative to the amine group. This is followed by the acetylation of the resulting 2-nitro-4-octylaniline to form the desired compound.
Industrial Production Methods
Industrial production of Acetamide, N-(2-nitro-4-octylphenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-nitro-4-octylphenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-octylphenylacetamide.
Scientific Research Applications
Acetamide, N-(2-nitro-4-octylphenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-nitro-4-octylphenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar structure but with a nitro group at the para position.
Acetanilide: Lacks the nitro and octyl groups.
N-(2-nitrophenyl)acetamide: Similar but without the octyl group.
Properties
CAS No. |
102040-43-7 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-(2-nitro-4-octylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-14-10-11-15(17-13(2)19)16(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChI Key |
NUFSKYHLBDXUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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